

Technical Guide: Structural Elucidation of 2,5-Difluoro-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2,5-Difluoro-4-hydroxybenzaldehyde

CAS No.: 918523-99-6

Cat. No.: B1591943

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Executive Summary

Compound: **2,5-Difluoro-4-hydroxybenzaldehyde** (DFHB) CAS: 918523-99-6 Molecular Formula: C₇H₄F₂O₂ Exact Mass: 158.018

This technical guide details the structural validation of **2,5-difluoro-4-hydroxybenzaldehyde**, a critical intermediate in the synthesis of bioactive fluorinated pharmaceuticals (e.g., kinase inhibitors). The strategic incorporation of fluorine atoms at the 2 and 5 positions modulates the pKa of the phenolic hydroxyl group and alters the metabolic stability of the benzaldehyde core. This document provides a self-validating analytical workflow to distinguish the 2,5-regioisomer from potential synthetic impurities such as the 2,3-, 2,6-, and 3,5-difluoro isomers.

Theoretical Framework & Synthetic Context

In medicinal chemistry, the "Fluorine Scan" is a standard optimization strategy. The 2,5-difluoro substitution pattern is electronically unique:

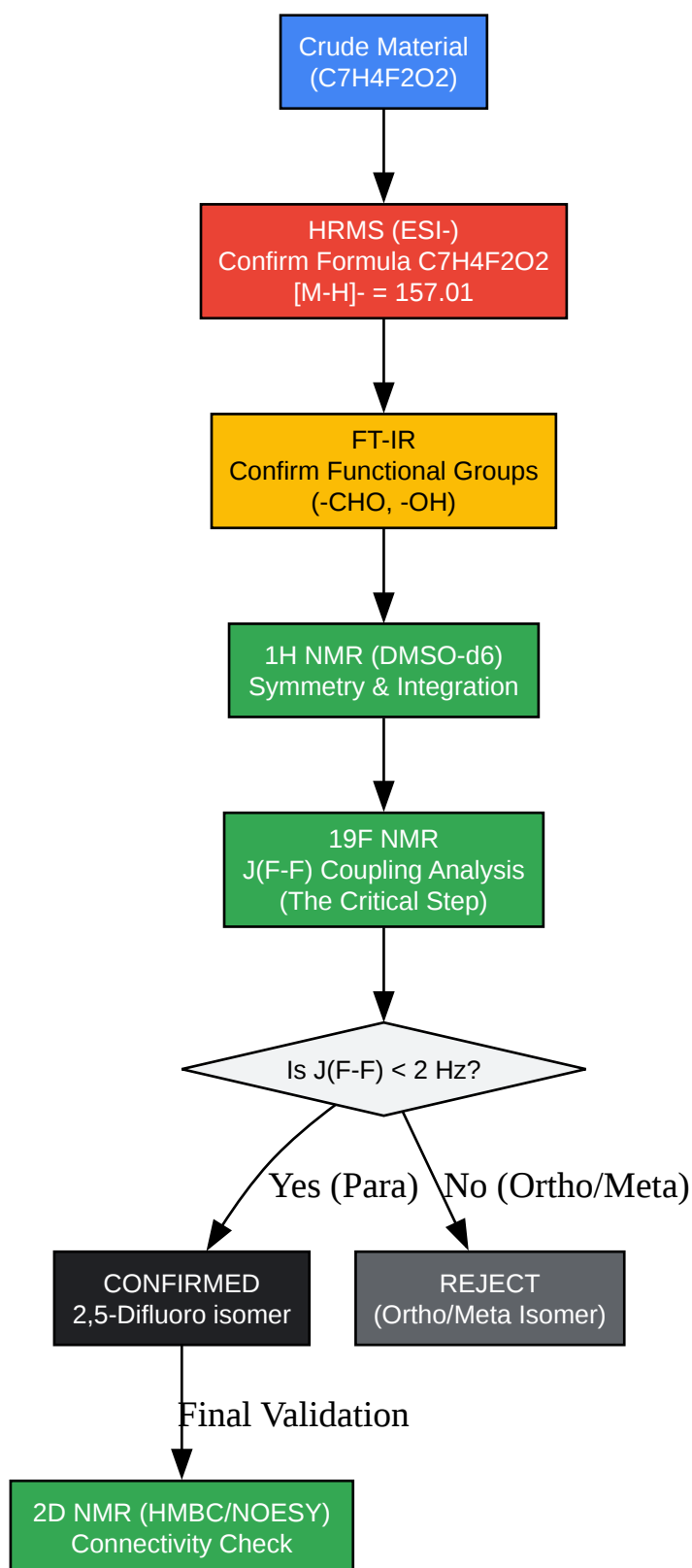
- Electronic Push-Pull: The aldehyde (electron-withdrawing) and hydroxyl (electron-donating) groups are para to each other, creating a strong dipole.
- Fluorine Positioning:
 - F at C2: Ortho to the aldehyde, inductively destabilizing the carbonyl dipole but potentially forming intramolecular H-bonds (if OH were ortho, but here OH is para).
 - F at C5: Ortho to the hydroxyl group, significantly lowering the pKa of the phenol (making it more acidic) via inductive withdrawal (-I effect).

Synthetic Origin & Impurity Risk: Synthesis often proceeds via electrophilic fluorination of 4-hydroxybenzaldehyde or formylation of 2,5-difluorophenol. Common regioisomeric impurities include:

- 2,3-Difluoro isomer: Arises from non-selective fluorination.
- 3,5-Difluoro isomer: Arises if the starting material symmetry is mismanaged.

Analytical Strategy: The Elucidation Workflow

The following flowchart outlines the logic gate for confirming the structure and ruling out isomers.



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Figure 1: Step-by-step structural elucidation logic.

Detailed Structural Elucidation

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and unsaturation.

- Ionization Mode: ESI Negative (due to the acidic phenolic proton).
- Expected Ion:

at m/z 157.0107.
- Fragmentation: Look for neutral loss of CO (28 Da) typical of phenols/aldehydes and HF (20 Da).

Nuclear Magnetic Resonance (NMR)

This is the primary tool for regioisomer differentiation.

A. ^1H NMR Analysis (400+ MHz, DMSO- d_6)

Solvent choice is critical. DMSO- d_6 is required to observe the phenolic proton (

) as a sharp signal (preventing exchange broadening) and to resolve the aldehyde proton coupling.

Predicted Signals: | Position | Type | Chemical Shift (

) | Multiplicity & Coupling (

) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | -CHO | Aldehyde | 10.0 - 10.2 ppm | d or dd (

) | Coupled to F2 (long range). | | -OH | Phenol | 11.0 - 11.5 ppm | Broad s (or d) | Deshielded by F5. | | H-6 | Aromatic | 7.4 - 7.6 ppm | dd (

,

) | Ortho to F5, Meta to F2. | | H-3 | Aromatic | 6.8 - 7.0 ppm | dd (

,

) | Ortho to F2, Meta to F5. Shielded by OH.[1] |

Note: H3 and H6 are chemically inequivalent. If the spectrum showed a singlet (integrating to 2H), it would suggest the symmetric 3,5-difluoro isomer.

B. ¹⁹F NMR Analysis (The "Fingerprint")

This is the definitive test for the substitution pattern.

- Signal Count: Two distinct signals (chemically inequivalent).
- Chemical Shift: Typically -110 to -140 ppm range.
- Coupling Constant (

):

- 2,5-Isomer (Target): Fluorines are para.

is typically 0 - 2 Hz (often unresolved).

- 2,3-Isomer: Fluorines are ortho.

.

- 2,6-Isomer: Fluorines are meta.

.

Conclusion: If the ¹⁹F spectrum shows two signals with no large mutual coupling, the 2,5-substitution is confirmed.

C. 2D NMR Connectivity (HMBC)

To finalize the assignment of H3 vs H6:

- HMBC Correlation: The Aldehyde proton (CHO) will show a strong 3-bond correlation () to C2 and C6.
- Differentiation:
 - C2 is a doublet of doublets in ¹³C NMR with a huge

(~250 Hz).

- C6 is a doublet of doublets with a smaller coupling pattern (dependent on F5).
- Crucially, the CHO proton will show a NOESY correlation to H6, but not to H3.

Experimental Protocols

Protocol 1: Analytical Sample Preparation (NMR)

Purpose: Ensure sharp resolution of coupling constants.

- Mass: Weigh 10-15 mg of DFHB into a clean vial.
- Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
 - Why DMSO? Chloroform () allows rapid proton exchange of the phenolic OH, often broadening it into the baseline. DMSO forms a hydrogen bond with the OH, "locking" it in place to be observed.
- Mixing: Vortex until fully dissolved. Ensure no suspended solids (filter if necessary through cotton wool).
- Tube: Transfer to a high-quality 5mm NMR tube.
- Acquisition: Run 1H (16 scans), 19F (coupled, 32 scans), and 13C (1024 scans).

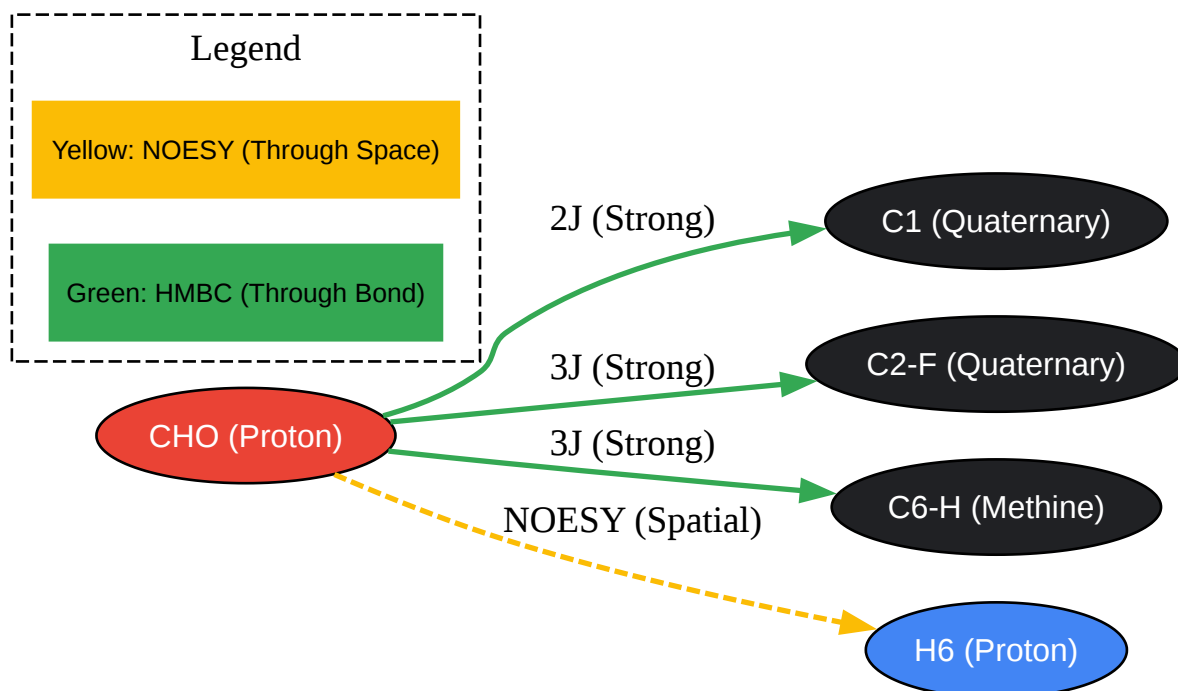
Protocol 2: Isomer Differentiation Table

Use this reference table to interpret your specific data.

Feature	2,5-Difluoro (Target)	3,5-Difluoro (Impurity)	2,3-Difluoro (Impurity)
Symmetry	Asymmetric	Symmetric (axis)	Asymmetric
¹ H Signals	2 distinct aromatic signals	1 aromatic signal (integrates to 2H)	2 distinct aromatic signals
¹⁹ F Signals	2 distinct signals	1 signal (integrates to 2F)	2 distinct signals
F-F Coupling	Negligible (< 2 Hz)	N/A (Equivalent)	Large (~20 Hz)
CHO-H Coupling	Yes (to F2)	No (F is meta)	Yes (to F2)

Visualizing the Connectivity (HMBC)

The following diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to assign the regiochemistry definitively.



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Figure 2: Key HMBC and NOESY correlations establishing the position of the aldehyde relative to the ring protons.

References

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